molecular formula C15H16N2O B1272702 3-amino-N-(1-phenylethyl)benzamide CAS No. 85592-79-6

3-amino-N-(1-phenylethyl)benzamide

Cat. No.: B1272702
CAS No.: 85592-79-6
M. Wt: 240.3 g/mol
InChI Key: ZNBFXLWERBRCIT-UHFFFAOYSA-N
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Description

3-amino-N-(1-phenylethyl)benzamide is a chemical compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . This benzamide derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis and development of novel bioactive molecules. Benzamide compounds are a pharmacologically significant class, with documented scientific interest in their anticonvulsant properties . Research into structurally related analogues, such as N-(1-phenylethyl)benzamide derivatives, has explored their potential as therapeutic agents for central nervous system disorders . Furthermore, substituted N-(phenethyl)benzamide derivatives have been investigated in patent literature for a range of potential therapeutic uses, indicating the versatility of this chemical scaffold in drug discovery efforts . Researchers utilize this compound to study structure-activity relationships and to develop new chemical entities for biological testing. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFXLWERBRCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385560
Record name 3-amino-N-(1-phenylethyl)benzamide
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85592-79-6
Record name 3-Amino-N-(1-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85592-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Methodologies for 3 Amino N 1 Phenylethyl Benzamide and Its Derivatives

Strategic Approaches to Amide Bond Formation in Benzamide (B126) Synthesis

The formation of the amide bond is a fundamental transformation in the synthesis of benzamides. nih.gov Over the years, a variety of methods have been developed, ranging from classical coupling reactions to more novel catalytic systems.

Conventional Coupling Reactions for Amide Linkage Formation

The most common and well-established methods for forming amide bonds involve the reaction of a carboxylic acid derivative with an amine. libretexts.org One of the simplest approaches is the reaction of an acyl chloride, such as 3-nitrobenzoyl chloride, with an amine, like 1-phenylethylamine (B125046). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

Another widely used strategy employs coupling agents to facilitate the reaction between a carboxylic acid and an amine. chemistrysteps.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. chemistrysteps.comnih.gov These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. libretexts.org The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the efficiency of these coupling reactions and suppress side reactions. rsc.orgthieme-connect.com A significant advantage of using water-soluble EDC is the straightforward removal of the urea (B33335) byproduct during the reaction workup. nih.gov

Coupling AgentAdditive(s)Typical Solvent(s)Key Features
DCCHOBt, DMAPCH2Cl2, Acetonitrile (B52724)High yields, but byproduct removal can be challenging. nih.gov
EDCHOBt, DMAPAcetonitrile, DMFWater-soluble byproduct allows for easier purification. nih.gov
HATUDIPEADMFEffective for challenging couplings, including with electron-deficient amines. nih.gov
BOP-ClEt3NNot specifiedA phosphonium-based coupling reagent. nih.gov

Novel Catalytic Systems in Amidation (e.g., Pd(0) Catalyzed Arylation)

While traditional coupling methods are robust, research into novel catalytic systems for amidation continues to expand. These newer methods often offer milder reaction conditions and broader substrate scope. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds. While typically used for aryl amine synthesis, variations of this methodology can be adapted for amide formation.

Another innovative approach involves the in situ generation of active phosphonium (B103445) salts. For example, the reaction of a carboxylic acid with triphenylphosphine (B44618) and an N-halosuccinimide generates a phosphonium salt that readily reacts with an amine to form the corresponding amide. acs.orgnih.gov This method has been successfully used to synthesize a variety of benzamides, including (S)-N-(1-phenylethyl)benzamide. acs.org

Advanced Strategies for Amino Group Introduction and Modification

The introduction and subsequent modification of the amino group on the benzamide scaffold are critical for creating diverse libraries of compounds for biological screening.

Reduction of Nitro Precursors to Amino Functions

A common and efficient method for introducing an amino group at the 3-position of the benzamide ring is through the reduction of a nitro precursor. The synthesis of 3-amino-N-(1-phenylethyl)benzamide often starts with the coupling of 3-nitrobenzoic acid (or its corresponding acyl chloride) with 1-phenylethylamine to form 3-nitro-N-(1-phenylethyl)benzamide.

The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents. A widely used method involves tin(II) chloride dihydrate (SnCl2·2H2O) in a solvent like ethyl acetate (B1210297) under reflux conditions. chemicalbook.com This method is generally high-yielding and reliable. chemicalbook.com Other common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source.

Starting MaterialReagent(s)SolventKey Transformation
3-Nitro-N-(1-phenylethyl)benzamideSnCl2·2H2OEthyl AcetateReduction of nitro group to amino group. chemicalbook.com
3-Nitro-N-(1-phenylethyl)benzamideH2, Pd/CEthanol or MethanolCatalytic hydrogenation for nitro group reduction.
3-Nitro-N-(1-phenylethyl)benzamideFe, NH4ClEthanol/WaterReduction using iron in the presence of an electrolyte.

Diversification via Amination Reactions

Direct amination reactions on an appropriately functionalized benzamide core provide another powerful strategy for diversification. For instance, a 3-halobenzamide derivative can undergo a palladium-catalyzed Buchwald-Hartwig amination with an ammonia (B1221849) surrogate or a primary/secondary amine to introduce the amino functionality. This approach allows for the late-stage introduction of the amino group and the synthesis of a wide range of derivatives.

Asymmetric Synthesis and Chiral Control in Phenylethylbenzamide Architectures

The 1-phenylethylamine moiety in this compound contains a chiral center, leading to the existence of (R) and (S) enantiomers. The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, controlling the chirality during synthesis is of paramount importance.

The most straightforward approach to obtaining enantiomerically pure this compound is to use an enantiomerically pure starting material, such as (R)- or (S)-1-phenylethylamine, in the initial coupling reaction. acs.org This ensures that the final product retains the stereochemistry of the starting amine.

Furthermore, studies on the crystal structure of related N-[(1S)-1-phenylethyl]benzamide have revealed the existence of conformational polymorphism, where the molecule can crystallize in different forms. nih.gov This highlights the intricate relationship between molecular conformation and the solid-state properties of these chiral benzamides. nih.gov The supramolecular structure is often dominated by hydrogen bonding, forming infinite chains. nih.gov

Application of Chiral Auxiliaries

The primary chiral auxiliary employed in the synthesis of this compound is 1-phenylethylamine itself. Available in both (R) and (S) enantiomeric forms, it introduces a stereocenter into the molecule from the outset. This is a powerful strategy in asymmetric synthesis, as the chirality of the amine directs the stereochemical course of subsequent reactions, if any, and results in a specific enantiomer of the final product.

The synthesis of a related dinitro derivative, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzamide, exemplifies the use of a chiral amine to generate an enantiomerically pure product. nih.govpreprints.org In this case, (R)-(+)-a-methylbenzylamine (an alternative name for (R)-(+)-1-phenylethylamine) is reacted with 3,5-dinitrobenzoyl chloride. nih.govpreprints.org This established methodology underscores the role of the chiral amine in producing a single enantiomer of the resulting amide. When applied to the synthesis of this compound, the use of (R)-1-phenylethylamine would be expected to yield (R)-3-amino-N-(1-phenylethyl)benzamide, and conversely, (S)-1-phenylethylamine would produce the (S)-enantiomer.

The table below outlines the key reactants and their roles in the synthesis, highlighting the function of the chiral auxiliary.

ReactantRole
3-Nitrobenzoic AcidAromatic carboxylic acid precursor
(R)-1-PhenylethylamineChiral Auxiliary, Amine source
(S)-1-PhenylethylamineChiral Auxiliary, Amine source
Coupling Agent (e.g., DCC, EDC)Facilitates amide bond formation
Reducing Agent (e.g., SnCl₂, H₂/Pd-C)Reduces the nitro group to an amine

Enantioselective Synthetic Pathways

The synthesis of a specific enantiomer of this compound is achieved through an enantioselective pathway that relies on the use of an enantiomerically pure starting material. The key step is the initial amide coupling reaction. By selecting either (R)- or (S)-1-phenylethylamine, the synthesis is directed towards the corresponding (R)- or (S)-product.

Pathway to (R)-3-amino-N-(1-phenylethyl)benzamide:

Amide Formation: 3-Nitrobenzoic acid is reacted with (R)-1-phenylethylamine. This is typically carried out in the presence of a coupling agent to facilitate the formation of the amide bond, yielding (R)-3-nitro-N-(1-phenylethyl)benzamide.

Reduction: The nitro group of (R)-3-nitro-N-(1-phenylethyl)benzamide is then reduced to an amino group.

Pathway to (S)-3-amino-N-(1-phenylethyl)benzamide:

Amide Formation: 3-Nitrobenzoic acid is reacted with (S)-1-phenylethylamine under similar coupling conditions to produce (S)-3-nitro-N-(1-phenylethyl)benzamide.

Reduction: Subsequent reduction of the nitro group affords (S)-3-amino-N-(1-phenylethyl)benzamide.

A general procedure for the reduction of a similar compound, p-nitro-N-(1-phenylethyl)benzamide, to 4-amino-N-(1-phenylethyl)benzamide involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate under reflux. chemicalbook.com This method is a strong candidate for the reduction of the 3-nitro isomer as well.

The following table summarizes the enantioselective synthesis pathways.

Target EnantiomerChiral Amine UsedIntermediate
(R)-3-amino-N-(1-phenylethyl)benzamide(R)-1-Phenylethylamine(R)-3-nitro-N-(1-phenylethyl)benzamide
(S)-3-amino-N-(1-phenylethyl)benzamide(S)-1-Phenylethylamine(S)-3-nitro-N-(1-phenylethyl)benzamide

Diastereoselective Approaches

In the context of synthesizing this compound, a diastereoselective approach would typically involve the reaction of a racemic or prochiral fragment with a chiral reagent, leading to the formation of diastereomers that can then be separated. However, the more direct and common strategy for obtaining enantiomerically pure this compound is the use of an enantiopure 1-phenylethylamine from the start, as described in the enantioselective pathways.

If one were to start with racemic 1-phenylethylamine and a chiral carboxylic acid derivative, a pair of diastereomers would be formed. These diastereomers would have different physical properties (e.g., solubility, melting point, chromatographic retention), allowing for their separation. Subsequent removal of the chiral auxiliary from the separated diastereomers would yield the individual enantiomers of the desired product. However, given the commercial availability and relatively low cost of enantiopure 1-phenylethylamine, this diastereoselective approach is often less efficient for this specific target molecule.

The more relevant diastereoselective consideration arises if additional stereocenters were to be introduced into the molecule. In such a scenario, the existing stereocenter from the 1-phenylethylamine moiety would influence the stereochemical outcome of the reaction that forms the new stereocenter, leading to a diastereomeric mixture where one diastereomer is favored over the other.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

The purification of both the intermediate, 3-nitro-N-(1-phenylethyl)benzamide, and the final product, this compound, is critical to obtain a compound of high purity. The choice of purification method depends on the physical properties of the compounds and the nature of the impurities present.

For the nitro-intermediate, which is often a solid, recrystallization is a common and effective purification technique. The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For the related N-[(1S)-1-phenylethyl]benzamide, recrystallization from various solvent mixtures such as ethanol-water, toluene-ethanol, and pure acetonitrile has been reported to yield different polymorphic forms. nih.gov This suggests that similar solvent systems could be effective for 3-nitro-N-(1-phenylethyl)benzamide.

Flash column chromatography is another powerful technique for purifying both the intermediate and the final product. This method is particularly useful for removing impurities with different polarities. For the purification of the related (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, flash column chromatography over silica (B1680970) gel was employed successfully. nih.govpreprints.orgpreprints.org A similar approach using a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective for purifying 3-nitro-N-(1-phenylethyl)benzamide and this compound. The polarity of the eluent would be adjusted based on the polarity of the compound being purified, with the more polar amino derivative typically requiring a more polar solvent system.

After the reduction of the nitro group, the reaction mixture is typically worked up to remove the reducing agent and its byproducts. For reductions using SnCl₂, the workup often involves basification, for example, with a sodium bicarbonate solution, to precipitate tin salts, which can then be removed by filtration. chemicalbook.com The organic product is then extracted into a suitable solvent, washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.

The following table summarizes the common purification techniques for the synthetic intermediates and the final product.

CompoundPurification MethodTypical Solvents/Eluents
3-nitro-N-(1-phenylethyl)benzamideRecrystallizationEthanol/Water, Toluene/Ethanol, Acetonitrile
Flash Column ChromatographyHexane/Ethyl Acetate gradients
This compoundRecrystallizationTo be determined empirically
Flash Column ChromatographyHexane/Ethyl Acetate gradients (typically more polar than for the nitro-intermediate)

Rigorous Analytical and Spectroscopic Characterization in Research of 3 Amino N 1 Phenylethyl Benzamide

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides an in-depth view of a molecule's atomic arrangement and bonding. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR, Raman) are indispensable for the unambiguous structural elucidation of 3-amino-N-(1-phenylethyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis (e.g., ¹H, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR experiments provide critical information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The aromatic protons on the benzamide (B126) and phenylethyl moieties would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons on the 3-aminobenzamide (B1265367) ring would exhibit a specific splitting pattern based on their substitution, while the five protons of the phenyl group on the phenylethyl side chain would also show characteristic multiplets. A key signal is the methine proton (CH) adjacent to the stereocenter, which would likely appear as a quartet due to coupling with the neighboring methyl protons. The methyl (CH₃) protons would present as a doublet. The amide (N-H) proton signal would be a doublet from coupling to the methine proton, and the primary amine (-NH₂) protons would typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. For this compound, this includes the characteristic downfield signal for the amide carbonyl carbon (C=O) around δ 165-170 ppm. The aromatic carbons would generate a series of signals in the δ 110-150 ppm range. The methine (CH) and methyl (CH₃) carbons of the phenylethyl group would have distinct upfield shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift increments and data from analogous structures.

Atom TypeAssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
AromaticC₆H₅-7.20 - 7.40 (m, 5H)126 - 129, ~143 (quaternary)
Aromatic-NH₂-C₆H₄-6.70 - 7.30 (m, 4H)114 - 135, ~147 (C-NH₂)
Amide-CO-NH-~8.5 (d, 1H)N/A
Amine-NH₂~3.8 (s, broad, 2H)N/A
Methine-CH(CH₃)-~5.3 (q, 1H)~49
Methyl-CH(CH₃)-~1.6 (d, 3H)~22
Carbonyl-C=ON/A~167

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₅H₁₆N₂O), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺ or its protonated form [M+H]⁺. The calculated monoisotopic mass of the neutral molecule is approximately 240.1263 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques would reveal key fragmentation patterns that further corroborate the structure. The most probable fragmentation pathways include the cleavage of the amide bond, leading to the formation of a 3-aminobenzoyl cation (m/z 120) and a 1-phenylethylamine (B125046) fragment. Another characteristic cleavage is the benzylic fission to produce a tropylium (B1234903) ion (m/z 91) or a styryl cation fragment.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

Predicted m/zFragment Ion Structure/Identity
240[C₁₅H₁₆N₂O]⁺, Molecular Ion (M⁺)
121[C₇H₉N]⁺, 1-Phenylethylamine fragment
120[C₇H₆NO]⁺, 3-Aminobenzoyl cation
105[C₇H₅O]⁺, Benzoyl cation (from rearrangement)
91[C₇H₇]⁺, Tropylium ion

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra display characteristic bands corresponding to specific functional groups, serving as a molecular "fingerprint."

For this compound, the IR spectrum would prominently feature N-H stretching vibrations in the 3200-3500 cm⁻¹ region. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amide (N-H) shows a single band. A strong absorption band corresponding to the C=O stretching of the amide group (Amide I band) is expected around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) typically appears near 1550 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be visible in their characteristic regions.

Table 3: Characteristic Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group
3300 - 3500N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3250 - 3400N-H StretchSecondary Amide (-NH-)
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (CH, CH₃)
1630 - 1680C=O Stretch (Amide I)Amide
1580 - 1620N-H BendPrimary Amine (-NH₂)
1510 - 1570N-H Bend (Amide II)Amide
1400 - 1600C=C StretchAromatic Ring

Chromatographic Methodologies for Purity Assessment and Enantiomeric Resolution

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. It is crucial for assessing the purity of the synthesized compound and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a non-volatile compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, can effectively separate this compound from starting materials, by-products, and other impurities. The purity is quantified by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Due to the chiral carbon in the 1-phenylethyl moiety, this compound exists as a pair of enantiomers, (R) and (S). Separating and quantifying these enantiomers is critical. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for this type of separation. The two enantiomers interact differently with the chiral environment of the column, leading to different retention times and their separation into two distinct peaks. By integrating the peak areas, the enantiomeric excess (ee) of the sample can be accurately determined.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. rsc.orgijcrt.org In the synthesis of this compound, which typically involves the amidation of a 3-aminobenzoic acid derivative with 1-phenylethylamine, TLC is used to track the consumption of the reactants and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) alongside the starting materials. rsc.org The plate is then developed in a suitable solvent system (mobile phase), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The spots are visualized, often under UV light, as the benzamide product is UV-active. rsc.org A completed reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, which will have a different retention factor (Rƒ) than the reactants.

Advanced Thermochemical Studies on Related Enantiomers

While specific thermochemical data for the enantiomers of this compound are not extensively available in the public domain, a detailed thermochemical investigation has been conducted on the closely related chiral compounds, (S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide (S+DPB) and (R)-(−)-3,5-Dinitro-N-(1-phenylethyl)benzamide (R−DPB). This research provides valuable insight into the energetic properties of chiral benzamide derivatives.

A study utilizing an isoperibolic micro-combustion calorimeter determined the standard (p° = 0.1 MPa) massic energy of combustion in oxygen at a temperature of 298.15 K for both the (S) and (R) enantiomers of 3,5-Dinitro-N-(1-phenylethyl)benzamide. researchgate.net To facilitate complete combustion, polyethylene (B3416737) bags were used as an auxiliary material. researchgate.net

Following the combustion experiments, the resulting data was used to derive the standard molar enthalpies of formation for the compounds in their condensed phase. The temperature rise during each combustion experiment was meticulously corrected using the Regnault-Pfaundler method. researchgate.net Furthermore, the nitric acid formed during the combustion process was quantified through acid-base volumetric titrations to ensure the accuracy of the calculated combustion energies. researchgate.net

The key thermochemical parameters determined for the (S) and (R) enantiomers of 3,5-Dinitro-N-(1-phenylethyl)benzamide are presented in the table below.

Table 1: Thermochemical Data for the Enantiomers of 3,5-Dinitro-N-(1-phenylethyl)benzamide

Compound Massic Energy of Combustion (Δc u°) at 298.15 K (J·g⁻¹) Standard Molar Enthalpy of Formation (Δf H m °) in Condensed Phase (kJ·mol⁻¹)
(S)-(+)-3,5-Dinitro-N-(1-phenylethyl)benzamide (S+DPB) - -26.86 ± 2.89
(R)-(−)-3,5-Dinitro-N-(1-phenylethyl)benzamide (R−DPB) - -25.15 ± 2.90

Data sourced from a study on the standard molar enthalpy of combustion and formation of these enantiomers. researchgate.net

The negative values for the standard molar enthalpies of formation indicate the stability of these compounds. researchgate.net Such experimental determinations of thermochemical properties are fundamental for understanding the energetic differences and stability of chiral molecules.

In Depth Molecular Interaction and Mechanistic Elucidation Studies

Investigation of Binding Affinities and Target Selectivity

Comprehensive binding affinity and target selectivity profiles for 3-amino-N-(1-phenylethyl)benzamide are not extensively available in the published scientific literature. However, the benzamide (B126) scaffold is present in various pharmacologically active molecules, suggesting that this compound may interact with several biological targets.

Ion Channel Modulation (e.g., Voltage-Dependent Sodium Channels)

There is currently no published research detailing the modulatory effects of this compound on voltage-dependent sodium channels. These channels are crucial for the generation and propagation of action potentials in excitable cells. nih.gov While various small molecules are known to modulate the activity of these channels, the specific interaction of this compound remains uncharacterized.

Sigma Receptor Ligand Interactions

The affinity of this compound for sigma receptors (σ1 and σ2) has not been specifically determined in published studies. The sigma-1 receptor is known to bind a wide range of pharmacologically diverse ligands, and a common pharmacophore often includes a phenylalkylamine structure. nih.gov While this compound contains a phenylethylamine moiety, its binding characteristics to sigma receptors have not been experimentally verified.

Mechanistic Pathways of Molecular Action

Detailed mechanistic studies elucidating the molecular action of this compound are not available in the current scientific literature.

Ligand-Receptor Complex Formation Dynamics and Thermodynamics

There are no published studies on the dynamics and thermodynamics of complex formation between this compound and its potential biological targets. Such studies would be essential to understand the nature of the binding interaction, including the kinetic parameters (on- and off-rates) and thermodynamic drivers (enthalpy and entropy) of the binding event.

Downstream Signaling Cascade Analysis in Cellular Models (in vitro)

In the absence of confirmed high-affinity biological targets for this compound, there have been no in vitro studies analyzing its effect on downstream signaling cascades. For GPCRs like GPR139 and CXCR2, such analyses would typically involve measuring second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation (e.g., ERK), or cellular responses like chemotaxis. nih.govnih.gov However, these experiments have not been reported for this compound.

Role of Orientational Chirality in Binding and Activity

While specific binding studies on the individual enantiomers of this compound are not extensively detailed in publicly available literature, the principles of its stereoselective interactions can be thoroughly understood by examining foundational research on its core structure. The N-(1-phenylethyl)benzamide framework is a classic model for studying chiral recognition. For instance, derivatives like (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, famously known as Kagan's amide, are utilized as chiral solvating agents. preprints.org Their function relies on the formation of transient, diastereomeric complexes with other chiral molecules, a process that is highly dependent on the precise spatial orientation of the phenylethyl group to achieve differential non-covalent interactions. preprints.org

In one polymorph (Form I), the crystal structure features a specific orientation of the phenyl rings that results in a particular packing density and intermolecular hydrogen bonding strength. nih.gov In a second polymorph (Form II), a rotation of the peripheral phenyl group leads to a different, more dense packing arrangement. nih.gov A third polymorph combines features of the first two. nih.gov These differences, driven solely by the orientation of the chiral substituent, underscore the principle that the (R) and (S) enantiomers of this compound would present distinct topographical and electrostatic profiles to a receptor. One enantiomer might fit perfectly into a binding site, allowing for optimal interactions (e.g., hydrogen bonds, van der Waals forces, pi-stacking), leading to high affinity and biological activity. In contrast, its mirror image may fit poorly or not at all, resulting in significantly lower affinity and activity.

The following table summarizes the key structural parameters from the crystallographic study of the analog N-[(1S)-1-phenylethyl]benzamide, illustrating the concept of conformational polymorphism arising from orientational chirality. nih.gov

ParameterForm I (P2₁)Form II (P2₁)Form III (P2₁2₁2₁)
Crystal System MonoclinicMonoclinicOrthorhombic
Calculated Density (g cm⁻³) 1.1811.2371.199
Kitaigorodskii Packing Index 0.6380.6700.666
Intramolecular Dihedral Angle between Phenyl Rings 62.1 (1)°34.2 (1)°47.0 (1)° / 47.4 (1)°
Data derived from a study on the conformational trimorphism of N-[(1S)-1-phenylethyl]benzamide, a close structural analog. nih.gov

This data quantitatively demonstrates how the orientation of the chiral phenylethyl group directly influences fundamental molecular and crystal properties. The variation in the intramolecular dihedral angle between the phenyl rings is a direct measure of the rotational orientation, which in turn affects the packing efficiency (density and packing index). In a biological context, such variations would determine the complementarity between the ligand and its binding site, forming the basis for stereoselective activity.

Advanced Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 3-amino-N-(1-phenylethyl)benzamide. These methods solve the Schrödinger equation for the molecule, yielding information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) Studies for Energetic Stability and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For benzamide (B126) and its derivatives, DFT calculations are used to determine the molecule's energetic stability and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and potential for significant biological activity, as it indicates that the molecule can be more easily excited. nih.govnih.gov

Studies on related benzamide structures demonstrate that DFT methods, such as B3LYP with a 6-311G(d,p) basis set, can effectively calculate these parameters. dergipark.org.tr For instance, in a study of a different complex benzamide derivative, the HOMO-LUMO energy gap was found to be small, indicating that charge transfer occurs within the molecule and that it is chemically reactive. nih.gov The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer interactions within the molecule. nih.gov For benzamide itself, the computed HOMO-LUMO gap has been shown to be in agreement with experimental values. researchgate.net

Computational Parameter Significance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO Energy GapChemical reactivity, kinetic stability, polarizability

Ab Initio and Semiempirical Methods for Conformational Analysis

While DFT is powerful, other quantum mechanical methods also play a role. Ab initio methods, which are based on first principles without empirical parameters, and semi-empirical methods, which use some experimental data to simplify calculations, are employed for conformational analysis.

The conformational landscape of this compound is of interest due to the rotational freedom around several single bonds. Conformational analysis helps identify the most stable three-dimensional arrangements of the molecule. For a related compound, N-[(1S)-1-phenylethyl]benzamide, studies have revealed the existence of conformational trimorphism, where the molecule can exist in three different crystal structures due to rotations of the phenyl rings. nih.gov This highlights the importance of conformational flexibility in determining the solid-state properties of such molecules. The Automated Topology Builder (ATB) and Repository provides tools for developing molecular force fields necessary for such simulations. uq.edu.au

Molecular Modeling and Simulation Techniques for Ligand-Target Systems

Molecular modeling and simulation techniques are essential for predicting how this compound might interact with biological targets, a key aspect of drug discovery and design.

Molecular Docking for Binding Pose Prediction

For similar molecules, docking studies have been used to predict binding affinities and to understand the interactions that stabilize the ligand-receptor complex. dergipark.org.tr For example, in a study of a pyrazolo[3,4-d]pyrimidine derivative, molecular docking was used to investigate its binding mode with the O-acetyl-serine-sulfhydrylase (OASS) enzyme, a potential drug target. nih.gov Such studies provide insights into the specific amino acid residues involved in binding and can guide the design of more potent inhibitors.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and to analyze its interactions with its environment, such as a solvent or a biological receptor. The Automated Topology Builder (ATB) can generate topologies for molecules like N-[(1R)-1-phenylethyl]benzamide, which are necessary for performing MD simulations. uq.edu.au These simulations can reveal the flexibility of the molecule and the stability of its various conformations, providing a more comprehensive understanding of its behavior than static models alone.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are also used to predict spectroscopic properties, which can then be compared with experimental data for validation. For instance, DFT calculations can predict infrared (IR) spectra. In a study of a related benzamide derivative, the calculated vibrational assignments were compared with experimental values to confirm the accuracy of the computational model. nih.gov Similarly, for the thioamide variant of a dinitro-substituted N-(1-phenylethyl)benzamide, the calculated 13C NMR chemical shifts were compared with experimental data to confirm the structure. mdpi.com This validation process is crucial for ensuring the reliability of the computational methods used to investigate the properties of molecules like this compound.

Specialized Applications and Research Utilities of 3 Amino N 1 Phenylethyl Benzamide in Chemical Sciences

Utility as Chiral Solvating Agents for Enantiomeric Resolution in Spectroscopy

The determination of enantiomeric purity is a critical aspect of asymmetric synthesis and the development of chiral drugs. Chiral Solvating Agents (CSAs) are indispensable tools in this regard, utilized in Nuclear Magnetic Resonance (NMR) spectroscopy to distinguish between enantiomers. CSAs form transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to different chemical shifts and allowing for the quantification of each enantiomer.

While direct research findings on the application of 3-amino-N-(1-phenylethyl)benzamide as a CSA are not extensively documented in publicly available literature, the principle is well-established through closely related analogues. A prominent example is (R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide, widely known as Kagan's amide. nih.gov This compound is a validated CSA for a broad range of analytes, including alcohols, amines, amides, carboxylic acids, and various oxides. nih.gov The dinitro groups in Kagan's amide enhance its efficacy by creating a more electron-deficient aromatic ring, which promotes stronger non-covalent interactions with analytes.

The potential of this compound as a CSA lies in its inherent chirality and the presence of functional groups capable of non-covalent interactions, such as hydrogen bonding and π-π stacking. The amino group on the benzoyl moiety could potentially be derivatized to fine-tune its solvating properties. Further research into the application of this compound and its derivatives as CSAs could yield valuable tools for enantiomeric resolution.

A thioamide variant, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, has also been synthesized and investigated as a potential CSA. nih.govpreprints.org The substitution of the carbonyl oxygen with sulfur alters the electronic properties and hydrogen-bonding capabilities of the molecule, which can influence its effectiveness in resolving different classes of enantiomers. preprints.org

Table 1: Comparison of Spectroscopic Data for Kagan's Amide and its Thioamide Variant preprints.orgpreprints.org

Compound13C NMR (C=O/C=S)1H NMR (NH)IR (C=O/C=S)
(R)-(-)-3,5-dinitro-N-(1-phenylethyl)benzamide161.8 ppm~6.8 ppm1642 cm-1
(R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide191.7 ppm~8.7 ppm1100-1200 cm-1

Data obtained in CDCl3. This table illustrates how modification of the core structure impacts key spectroscopic features relevant to CSA activity.

Role as Key Intermediates in Asymmetric Synthesis of Complex Molecules

The structural framework of this compound makes it a valuable building block in the asymmetric synthesis of more complex chiral molecules. The presence of a chiral center, an amide linkage, and a functionalizable aromatic ring allows for its incorporation into larger, stereochemically defined structures.

A notable example of a closely related derivative being used as a key intermediate is found in the synthesis of molecules exhibiting staircase chirality. In this research, (R)-4-bromo-N-(1-phenylethyl)benzamide was synthesized as a crucial building block. nih.govresearchgate.net This synthesis involved the reaction of 4-bromobenzoyl chloride with (R)-1-phenylethan-1-amine. nih.gov This bromo-derivative then serves as a handle for further carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, to construct the larger, multi-layered chiral architecture. nih.gov

The general synthetic utility is clear: the N-(1-phenylethyl)benzamide moiety can be readily prepared, and the substituents on the benzoyl ring can be chosen to allow for a wide range of subsequent chemical transformations. The amino group in this compound, for instance, could be diazotized to introduce other functional groups or used as a nucleophile in various coupling reactions.

The synthesis of these intermediates highlights the robustness of the amide formation and the ability of the N-(1-phenylethyl) group to direct stereochemistry in subsequent synthetic steps.

Contributions to the Study of Novel Chiral Phenomena (e.g., Staircase Chirality, Orientational Chirality)

Recent advancements in stereochemistry have led to the discovery of new forms of chirality beyond the traditional central, axial, and planar types. Two such novel phenomena are staircase chirality and orientational chirality, and research indicates that the N-(1-phenylethyl)benzamide framework plays a significant role in their manifestation.

Staircase Chirality is a three-dimensional chirality that arises from the asymmetric displacement of two parallel, symmetrical aromatic plates connected by a central core. nih.govnih.gov In a recently discovered example, two phenyl rings are bridged by a naphthyl core. The asymmetric arrangement is induced by chiral auxiliaries attached to the phenyl rings. nih.govnih.gov

Orientational Chirality is another novel chiral phenomenon that is influenced by the N-(1-phenylethyl)benzamide structure. This type of chirality arises from the restricted rotation around a C(sp)-C(sp3) single bond due to steric hindrance from a remote blocking group. The N-(1-phenylethyl)amide auxiliary has proven to be efficient in controlling this orientational chirality. nih.gov The steric bulk of the phenylethyl group in conjunction with the amide linkage creates a defined conformational preference that can be transmitted through the molecule to influence the orientation of other parts of the structure.

Future Directions and Emerging Research Avenues for the Chemical Compound

Development of Next-Generation Synthetic Methodologies

The synthesis of benzamide (B126) derivatives is a cornerstone of organic chemistry, with established methods widely available. However, the pursuit of more efficient, sustainable, and versatile synthetic routes is a continuous endeavor. For 3-amino-N-(1-phenylethyl)benzamide, future research could focus on several key areas:

Greener Synthetic Approaches: Traditional methods for amide bond formation often involve chlorinated reagents and harsh reaction conditions. Future methodologies could explore the use of greener alternatives, such as catalytic methods that minimize waste and energy consumption. For instance, the development of novel catalysts for the direct amidation of benzoic acid derivatives with 1-phenylethylamine (B125046) would represent a significant advancement.

Flow Chemistry and Automation: The integration of flow chemistry could offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. Automated synthesis platforms could accelerate the production of a library of derivatives based on the this compound scaffold, facilitating rapid screening for various applications.

Novel Coupling Reagents: Research into new coupling reagents that are more atom-economical and produce benign byproducts is an active area. Exploring these for the synthesis of this compound could lead to more efficient and environmentally friendly processes. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. Investigating the use of enzymes, such as lipases or engineered amidases, for the synthesis of this compound could provide a sustainable and highly specific manufacturing route.

Integration of Advanced Computational-Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental work has revolutionized drug discovery and materials science. nih.govcas.org For this compound, this integrated approach holds immense promise for predicting its properties and guiding experimental efforts.

Pharmacophore Modeling and Virtual Screening: By identifying the key structural features required for interaction with a biological target, pharmacophore models can be developed. nih.gov These models can then be used to virtually screen large compound libraries to identify other molecules with similar potential activity, or to design modifications to the this compound structure to enhance its activity.

Quantum Mechanics (QM) and Molecular Mechanics (MM) Simulations: QM/MM methods can provide detailed insights into the electronic structure and reactivity of the molecule. nih.gov This can be used to predict its metabolic fate, understand its interaction with biological targets at an atomic level, and rationalize its chemical behavior.

Predictive ADMET Modeling: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a therapeutic agent. nih.gov In silico models can predict these properties for this compound and its derivatives, allowing for the early identification of potential liabilities and guiding the design of molecules with improved pharmacokinetic profiles.

Identification of Novel Biological Targets and Pre-Clinical Therapeutic Applications

The benzamide scaffold is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic activities. nih.govnih.govasm.orgbohrium.commdpi.comnih.govnih.govnih.govmdpi.comnih.govnih.gov The phenylethylamine moiety is also a well-known pharmacophore, particularly for its interactions with neurological targets. acs.orggoogle.comgoogle.com.nagoogle.com This suggests that this compound could be a valuable starting point for the discovery of new therapeutic agents.

Anticancer Agents: Numerous benzamide derivatives have been investigated as anticancer agents, targeting enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs). nih.govbohrium.comnih.govnih.gov Future research could involve screening this compound and its analogs for activity against these and other cancer-related targets.

Neurological Disorders: Given the presence of the phenylethylamine group, exploring the activity of this compound at neuronal receptors, such as those implicated in Alzheimer's disease or other neurodegenerative conditions, would be a logical avenue of investigation. mdpi.comnih.gov

Antimicrobial Agents: The emergence of antimicrobial resistance is a major global health threat. Screening this compound and its derivatives for activity against a panel of pathogenic bacteria and fungi could uncover new lead compounds for the development of novel antibiotics. google.com

Antiviral Properties: Some benzamide derivatives have shown promise as antiviral agents, for instance by modulating the assembly of viral capsids. asm.org Investigating the potential of this compound to interfere with viral replication processes could open up new therapeutic possibilities.

Table 1: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential Molecular Target(s)Rationale based on Structural Analogs
OncologyHistone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), TubulinBenzamide scaffold is common in HDAC and PARP inhibitors. nih.govbohrium.comnih.govnih.gov
NeurologyNeuronal Nicotinic Receptors, AcetylcholinesterasePhenylethylamine is a known neuromodulator; benzamides have been studied for neurodegenerative diseases. mdpi.comnih.govacs.org
Infectious DiseasesBacterial Cell Wall Synthesis Enzymes, Viral Capsid ProteinsBenzamide derivatives have shown antimicrobial and antiviral activities. asm.orggoogle.com

Exploration of Potential Applications in Materials Science and Supramolecular Assemblies

The ability of benzamide derivatives to form well-defined supramolecular structures through hydrogen bonding makes them attractive building blocks for materials science. nih.govdcu.ieacs.orgresearchgate.netarkat-usa.orgiucr.orgresearchgate.net The specific stereochemistry and functional groups of this compound could be exploited to create novel materials with unique properties.

Self-Assembling Nanostructures: The interplay of hydrogen bonding from the amide and amino groups, along with π-π stacking interactions from the phenyl rings, could drive the self-assembly of this compound into nanofibers, gels, or other ordered nanostructures. These materials could have applications in areas such as tissue engineering or drug delivery.

Chiral Materials: The presence of a chiral center in the 1-phenylethyl group introduces the potential for creating chiral supramolecular polymers. nih.gov These materials could be used for chiral separations, asymmetric catalysis, or as components in chiroptical devices.

Crystal Engineering: A systematic study of the crystallization behavior of this compound and its co-crystals with other molecules could lead to the design of new crystalline materials with tailored properties, such as specific solubility profiles or solid-state reactivity. acs.org

Functional Polymers and Organic Frameworks: The amino group on the benzamide ring provides a reactive handle for polymerization or for incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). This could lead to the development of new porous materials for applications in gas storage, separation, or catalysis.

Table 2: Potential Applications in Materials Science

Application AreaKey Molecular FeaturesPotential Outcome
Supramolecular GelsHydrogen bonding, π-π stackingFormation of stimuli-responsive soft materials.
Chiral SeparationInherent chiralityDevelopment of new stationary phases for chromatography.
Crystal EngineeringDirectional intermolecular interactionsDesign of co-crystals with tunable physical properties. acs.org
Porous MaterialsReactive amino group for polymerizationCreation of novel MOFs or COFs for catalysis or separation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 3-amino-N-(1-phenylethyl)benzamide, and how can byproducts be minimized?

  • Methodological Answer : The synthesis of benzamide derivatives often involves coupling reactions between acyl chlorides and amines. For this compound, use m-toluic acid derivatives (e.g., acyl chlorides) with 1-phenylethylamine under controlled conditions. Key parameters include:

  • Temperature : Moderate temperatures (50–80°C) to avoid decomposition .
  • Solvent : Pyridine or toluene with catalytic polyphosphoric acid to enhance reactivity .
  • Leaving Groups : Acyl chlorides with good leaving groups (e.g., Cl⁻) favor amide formation over cyclization to benzimidazoles .
  • Byproduct Mitigation : Monitor reaction progress via TLC/GC-MS. Purify via column chromatography using silica gel (eluent: ethyl acetate/hexane). Characterize byproducts (e.g., benzimidazoles) via IR and NMR .

Q. What are the best practices for structural elucidation of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃). The aromatic region (6.5–8.5 ppm) and amide proton (~8–10 ppm) confirm connectivity .
  • IR : Identify characteristic stretches: N-H (3300–3500 cm⁻¹), C=O (1650–1700 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal structure (space group P21/c) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Deposit data in CCDC (e.g., 1013218) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to analyze frontier molecular orbitals (FMOs):

  • HOMO-LUMO Analysis : Identify reactive sites (e.g., amino group for nucleophilic attacks, carbonyl for electrophilic substitutions) .
  • Transition State Modeling : Simulate reaction pathways (e.g., cyclization vs. amidation) using software like COMSOL Multiphysics. Validate with experimental kinetics .

Q. How should researchers design experiments to study substituent effects on the compound’s properties?

  • Methodological Answer : Employ a factorial design (2ⁿ model) to vary substituents systematically:

FactorLevelsResponse Variable
R₁ (amino position)-NH₂, -NO₂, -OHSolubility, Reactivity
R₂ (phenyl group)Electron-donating/-withdrawing groupsCrystallinity, Bioactivity
  • Statistical Analysis : Use ANOVA to assess significance (p < 0.05). Optimize via response surface methodology (RSM) .

Q. How can contradictions in reaction outcomes (e.g., amide vs. benzimidazole formation) be resolved?

  • Methodological Answer : Conduct mechanistic studies :

  • Kinetic Control : At lower temperatures (50°C), amide formation dominates due to slower cyclization.
  • Thermodynamic Control : At higher temperatures (>100°C), benzimidazoles form via intramolecular dehydration. Confirm via Arrhenius plots and activation energy calculations .

Methodological Frameworks

Q. What theoretical frameworks align with studying the compound’s biological activity?

  • Methodological Answer : Integrate ligand-based drug design and enzyme kinetics :

  • Target Identification : Use molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., acps-pptase). Validate via MIC assays .
  • Pathway Analysis : Map biochemical pathways (e.g., bacterial proliferation) using KEGG or Reactome. Measure metabolic flux changes via LC-MS .

Q. How can researchers ensure methodological rigor in safety and handling protocols?

  • Methodological Answer : Follow OECD Guidelines and SDS recommendations:

  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid skin/eye contact (S24/25) .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Data Management and Reproducibility

Q. What strategies enhance data reproducibility in benzamide research?

  • Methodological Answer :

  • Electronic Lab Notebooks (ELNs) : Record reaction parameters (e.g., pH, solvent purity) in LabArchives or Chemotion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.